molecular formula C10H20O B092844 2-Decen-1-ol CAS No. 18409-18-2

2-Decen-1-ol

Cat. No. B092844
CAS RN: 18409-18-2
M. Wt: 156.26 g/mol
InChI Key: QOPYYRPCXHTOQZ-CMDGGOBGSA-N
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Description

2-Decen-1-ol is a compound that can be associated with the broader class of organic materials such as oligomers and polymers derived from decene. While the provided papers do not directly discuss 2-Decen-1-ol, they offer insights into related compounds and their properties, which can be extrapolated to understand the characteristics of 2-Decen-1-ol.

Synthesis Analysis

The synthesis of related compounds, such as decyl-end-capped thiophene-phenylene oligomers, involves the combination of thiophene and phenylene units with decyl end chains. These oligomers are synthesized to achieve high purity and stability, making them suitable for use as semiconducting materials in organic electronics . Similarly, 2-Decen-1-ol could be synthesized through oligomerization processes, potentially using catalysts like AlCl3, which is known to catalyze the oligomerization of 1-decene .

Molecular Structure Analysis

The molecular structure of related oligomers is characterized by the presence of long decyl chains and a conjugated core of thiophene and phenylene rings . In the case of 1-decene oligomers, the structure is characterized by long branches and the presence of one double bond per molecule, with a predominance of tri- and tetra-substituted types . For 2-Decen-1-ol, the structure would include a decene backbone with a hydroxyl group at one end, influencing its reactivity and physical properties.

Chemical Reactions Analysis

The oligomerization of 1-decene involves the formation of long-chain branched structures with a double bond, indicating a variety of possible chemical reactions, such as further polymerization or functionalization . The presence of a double bond in 2-Decen-1-ol would similarly allow for reactions such as hydrogenation, oxidation, or halogenation, depending on the desired end product.

Physical and Chemical Properties Analysis

The physical properties of decyl-end-capped thiophene-phenylene oligomers, such as solubility and crystallinity, are influenced by the length of the decyl chains and the conjugated core structure . These properties are crucial for their application in organic electronics. The chemical properties, such as oxidation stability, are enhanced by the molecular design . For 2-Decen-1-ol, the hydroxyl group would contribute to its polarity and potential for hydrogen bonding, affecting its solubility and boiling point. The presence of a double bond would also affect its reactivity and stability.

Scientific Research Applications

  • Mosquito Attractant : "2-Decen-1-ol" has been studied for its potential as an attractant for mosquito species such as Aedes albopictus and Culex quinquefasciatus. Research indicates that certain alkenol analogs, including variations of "2-Decen-1-ol", can enhance mosquito attraction in combination with carbon dioxide, suggesting potential applications in mosquito control and surveillance strategies (Cilek et al., 2011); (Cilek et al., 2012).

  • Flavor Compound Synthesis : "2-Decen-1-ol" derivatives, such as 2-hexyl-4-acetoxytetrahydrofuran, have been synthesized for their application as flavor compounds. These compounds, with sweet, floral-fruity odors, are used in the food and fragrance industries. Different synthesis methods have been explored to optimize yield and operational ease (Liu et al., 2012).

  • Nonlinear Optical Properties : Research into the nonlinear optical properties of certain dye compounds related to "2-Decen-1-ol" suggests potential applications in optoelectronics and photonics. These studies focus on understanding the charge transfer interactions and molecular properties that contribute to nonlinear optical behaviors (Sreenath et al., 2018).

  • Catalysis and Polymerization : "2-Decen-1-ol" and its derivatives are used in catalysis and polymerization processes. For example, oligomers from 1-decene have been synthesized using Ziegler-Natta catalysts, with implications for materials science and industrial applications (Huang et al., 2005); (Huang et al., 2006).

  • Pheromone Research : "2-Decen-1-ol" has been identified as a component of pheromones in various insects, such as the European woodwasp Sirex noctilio. This discovery has implications for understanding insect behavior and developing pest control strategies (Cooperband et al., 2012).

properties

IUPAC Name

(E)-dec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPYYRPCXHTOQZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016140
Record name (E)-2-Decenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Decen-1-ol

CAS RN

18409-18-2, 22104-80-9
Record name trans-2-Decen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18409-18-2
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Record name 2-Decenol, (2E)-
Source ChemIDplus
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Record name 2-Decen-1-ol
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Record name (E)-2-Decenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-decenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.430
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Record name 2-decenol
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Record name 2-DECENOL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T46421D2F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-DECENOL
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
680
Citations
CE Swift, RT O'Connor, LE Brown… - Journal of the American …, 1949 - ACS Publications
6-Benzoylamino-3, 5-dimethylhexanoic Acid.—3, 5-Di-methylcyclohexanone oxime, 34.4 g., was converted to the benzoylamino acid according to the procedure of Marvel and Eck. 2 …
Number of citations: 7 pubs.acs.org
HV Clontz, ES Niland - Journal of Entomological Science, 2018 - meridian.allenpress.com
… The first step involved the synthesis of 2-decen-1-ol from 2-decenal. 2-Decenal (Fluka) (… product: 2-decen-1-ol (a white solid). The second step involved converting 2-decen-1-ol to (…
Number of citations: 6 meridian.allenpress.com
A Hefetz, SWT Batra - Experientia, 1979 - Springer
… exudates, and identified as geranyl acetate and 2-decen-1-ol … secretion, identified as 2decen-1-ol is presented in figure 2. … On the other hand, 2-decen- 1-ol has never been identified …
Number of citations: 14 link.springer.com
VD Le, XW Zheng, JY Chen… - Journal of the Institute of …, 2012 - Wiley Online Library
Fen‐Daqu is a saccharifying agent and fermentation starter for the production of Chinese liquor Fen (alcoholic spirit) and Fen traditional vinegar. The volatile compounds produced at …
Number of citations: 35 onlinelibrary.wiley.com
YP Utami, AMD Kristiyanti - Jurnal Katalisator, 2022 - publikasi.lldikti10.id
… the component namely 2-Decen-1-ol (C10H20O), … of 2-Decen-1-ol (C10H20O) and 6 hours was 0.125% v/b with the readability of three essential oil characteristics namely 2-Decen-1-ol …
Number of citations: 2 publikasi.lldikti10.id
YOS SUZUKI - core.ac.uk
… The 2-decen-1-ol is, therefore,trans form. From the above mentioned evidence,itisconcludedthat the 22-decadienolisolated from the aScidian is 2-#ra22S,7-cis-decadien-1-ol. …
Number of citations: 0 core.ac.uk
J Kim, SM Seo, SG Lee, SC Shin… - Journal of Agricultural …, 2008 - ACS Publications
… , dodecanal, decanol, and trans-2-decen-1-ol showed 100% nematicidal activity against pine … at 1.0 mg/mL concentration, but only trans-2-decen-1-ol, trans-2-decenal, and decanol …
Number of citations: 180 pubs.acs.org
VK Rao, TK Rao, KS Shivashankara… - Journal of Essential Oil …, 2004 - Taylor & Francis
… The percentage of (E)-2-decen-1-ol, was increased significantly form 5.28 to 6.77% at … also had decanol as the major component followed by (E)-2-decen-1-ol, (E)-2-dodecenal and (E)-2…
Number of citations: 10 www.tandfonline.com
C Deng, G Song, Y Hu, X Zhang - Chromatographia, 2003 - Springer
Fifteen main volatile compounds in ChineseCoriandrum sativum L. were separated and identified by gas chromatography—mass spectrometry (GC-MS) combined with solid-phase …
Number of citations: 35 link.springer.com
KP Padmakumari - Journal of Essential Oil Bearing Plants, 2008 - Taylor & Francis
… Potter and Fagerson 4 reported, that (E)-2-decenal, (E)-2-dodecenal, 2-decen-1-ol, (E)-2-undecenal, decanal and 2-decen-1-ol are the main constituents from fresh green leaves of …
Number of citations: 1 www.tandfonline.com

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